Product packaging for 3-[(2-Furylmethyl)amino]-1-adamantanol(Cat. No.:)

3-[(2-Furylmethyl)amino]-1-adamantanol

Cat. No.: B267834
M. Wt: 247.33 g/mol
InChI Key: WAHOWIWAUNTOQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2-Furylmethyl)amino]-1-adamantanol is a synthetic organic compound with the molecular formula C15H21NO2 . This multifunctional molecule features a robust adamantane cage structure substituted with both a hydroxy group and a furylmethylamino side chain. The adamantane core is known for imparting significant stability and lipophilicity, making derivatives of interest in advanced material design and pharmaceutical development. A key research application for this compound is its use as an organic ligand in coordination chemistry. Recent studies have employed structurally similar furylmethylamino-functionalized molecules for the synthesis and structural characterization of coordination complexes with various metal ions, including Cu(II), Ni(II), and Pd(II) . These complexes are investigated for their unique geometric structures, physicochemical properties, and potential catalytic or electronic applications. The presence of the furan ring and nitrogen atom in its structure provides potential coordination sites for metal binding, offering a versatile scaffold for constructing novel metal-organic materials. This product is intended for research purposes as a chemical building block or intermediate in organic synthesis and material science. It is strictly for laboratory research use only (RUO) and is not intended for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H21NO2 B267834 3-[(2-Furylmethyl)amino]-1-adamantanol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H21NO2

Molecular Weight

247.33 g/mol

IUPAC Name

3-(furan-2-ylmethylamino)adamantan-1-ol

InChI

InChI=1S/C15H21NO2/c17-15-7-11-4-12(8-15)6-14(5-11,10-15)16-9-13-2-1-3-18-13/h1-3,11-12,16-17H,4-10H2

InChI Key

WAHOWIWAUNTOQN-UHFFFAOYSA-N

SMILES

C1C2CC3(CC1CC(C2)(C3)O)NCC4=CC=CO4

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)O)NCC4=CC=CO4

Origin of Product

United States

Synthetic Methodologies for 3 2 Furylmethyl Amino 1 Adamantanol

Synthesis of Key Adamantane (B196018) Intermediates

The cornerstone of synthesizing 3-[(2-Furylmethyl)amino]-1-adamantanol lies in the efficient production of 3-amino-1-adamantanol. This disubstituted adamantane derivative serves as the structural backbone of the final molecule. Various synthetic routes have been developed to obtain this intermediate, each with its own set of advantages and challenges.

Preparative Routes to 3-Amino-1-adamantanol

The preparation of 3-amino-1-adamantanol can be broadly categorized into several approaches, primarily involving the functionalization of adamantane or its derivatives.

A prevalent method for the synthesis of 3-amino-1-adamantanol involves the nitration and subsequent hydroxylation of adamantane precursors, most notably 1-aminoadamantane (amantadine) or its salts. mdpi.comrsc.org This approach leverages the inherent reactivity of the adamantane cage at its tertiary bridgehead positions.

The process typically begins with the nitration of amantadine (B194251) hydrochloride using a mixture of nitric acid and sulfuric acid. organic-chemistry.org This reaction introduces a nitro group at the 3-position of the adamantane skeleton. The resulting 3-nitro-1-aminoadamantane is often not isolated. organic-chemistry.org Instead, the reaction mixture is treated with an alkali, such as potassium hydroxide, to induce hydroxylation, replacing the nitro group with a hydroxyl group and yielding 3-amino-1-adamantanol. rsc.orgorganic-chemistry.org Reported yields for this method vary, with some sources claiming yields as high as 63% to 75%. rsc.orgorganic-chemistry.org

An alternative starting material for this approach is adamantane itself. tandfonline.com One patented method describes mixing adamantane with a strong acid and a nitrile compound to produce 3-acetylamino-1-adamantanol, which can then be hydrolyzed to 3-amino-1-adamantanol. sigmaaldrich.com This route avoids the use of pre-functionalized adamantane derivatives like amantadine. tandfonline.com

The direct hydroxylation of adamantane and its derivatives has also been explored using various oxidizing agents. For instance, ozonation of adamantane on silica (B1680970) gel has been shown to produce 1-adamantanol. rsc.org While this method primarily yields the 1-hydroxy derivative, further functionalization could potentially lead to the desired 3-amino-1-adamantanol.

Table 1: Nitration and Hydroxylation Approaches for 3-Amino-1-adamantanol

Starting MaterialKey ReagentsIntermediateFinal ProductReported YieldReference
Amantadine HydrochlorideNitric Acid, Sulfuric Acid, Potassium Hydroxide3-Nitro-1-aminoadamantane3-Amino-1-adamantanol63-75% rsc.orgorganic-chemistry.org
AdamantaneStrong Acid, Nitrile Compound3-Acetylamino-1-adamantanol3-Amino-1-adamantanolNot specified sigmaaldrich.com
AdamantaneOzone, Silica Gel1-Adamantanol(Further steps required)81-84% (for 1-adamantanol) rsc.org

An alternative strategy for introducing the amine functionality at the 3-position of the adamantane core is through the Curtius rearrangement. This reaction involves the thermal decomposition of an acyl azide (B81097) into an isocyanate, which can then be hydrolyzed to a primary amine.

The Curtius rearrangement itself is a versatile and well-established method for the synthesis of primary amines from carboxylic acids. The reaction proceeds with the retention of configuration at the migrating group.

Table 2: Curtius Rearrangement Approach for 3-Amino-1-adamantanol

Starting MaterialKey StepsKey IntermediateFinal ProductOverall YieldReference
Adamantanecarboxylic AcidBromination, Modified Curtius Rearrangement, Hydrolysis3-Bromo-1-adamantanecarboxylic acid3-Amino-1-adamantanol~34% mdpi.comnih.gov

Research into the synthesis of 3-amino-1-adamantanol has also explored other, less common pathways. One such method involves the use of sodium azide to perform an azide rearrangement on 3-bromo-1-adamantanecarboxylic acid, followed by hydrolysis. However, the use of sodium azide on an industrial scale raises safety concerns.

A more recent and promising development is the use of continuous flow technology for the synthesis of 3-amino-1-adamantanol. sctunisie.org One patent describes a process where a solution of amantadine in sulfuric acid and a nitric acid solution are reacted in a microchannel reactor. sctunisie.org This method is reported to offer better control over the highly exothermic nitration reaction, leading to improved safety and higher yields by reducing the formation of byproducts. sctunisie.org

Another synthetic route starts from 3-acetylamino-1-adamantanol, which is heated with a strong base in an alcohol solvent to yield 3-amino-1-adamantanol. tandfonline.com This method is presented as a simple and efficient way to produce the desired intermediate. tandfonline.com

Optimization of Reaction Conditions and Yields for Adamantane Intermediates

Significant efforts have been directed towards optimizing the reaction conditions for the synthesis of 3-amino-1-adamantanol to improve yields and facilitate industrial-scale production. For the nitration and hydroxylation route starting from amantadine, a Chinese patent discloses a method with a reported yield exceeding 80%, and in some cases reaching up to 90.1%. frontiersin.org This optimization likely involves careful control of reaction parameters such as temperature, reaction time, and the molar ratios of the reagents. frontiersin.org For instance, the nitration reaction is often carried out at low temperatures (e.g., in an ice-water bath) to control the exothermicity. organic-chemistry.org

In the Curtius rearrangement pathway, a patent describes a process with a product yield of 67.5%. mdpi.com The optimization in this case may involve the choice of reagents for the rearrangement and the conditions for the subsequent hydrolysis.

The use of a microchannel reactor represents a significant process optimization, enhancing safety and efficiency, and leading to a higher molar yield of the product. sctunisie.org

Coupling Reactions for the Introduction of the Furylmethyl Moiety

Once the key intermediate, 3-amino-1-adamantanol, is synthesized, the final step in the formation of this compound is the introduction of the 2-furylmethyl group. This is typically achieved through a reductive amination reaction between 3-amino-1-adamantanol and 2-furaldehyde (furfural).

Reductive amination is a widely used method for forming carbon-nitrogen bonds. frontiersin.org The reaction proceeds in two main steps: the formation of an imine intermediate from the reaction of the primary amine (3-amino-1-adamantanol) and the aldehyde (2-furaldehyde), followed by the reduction of the imine to the corresponding secondary amine.

A variety of reducing agents can be employed for this transformation, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being a particularly mild and selective choice. sigmaaldrich.comorganic-chemistry.org It is often used in a one-pot procedure where the amine, aldehyde, and reducing agent are mixed together. organic-chemistry.org Other common reducing agents include sodium cyanoborohydride (NaBH₃CN) and sodium borohydride (B1222165) (NaBH₄). commonorganicchemistry.com Catalytic hydrogenation over a metal catalyst, such as nickel or palladium, can also be used to effect the reduction of the intermediate imine. tandfonline.comgoogle.com

The synthesis of various furfurylamines via reductive amination of furfural (B47365) has been documented. rsc.orggoogle.com These procedures can be adapted for the specific synthesis of this compound. For example, a general procedure would involve stirring 3-amino-1-adamantanol with 2-furaldehyde in a suitable solvent, such as methanol (B129727) or dichloroethane, followed by the addition of the reducing agent. organic-chemistry.orgcommonorganicchemistry.com The reaction conditions, including temperature and reaction time, would be optimized to ensure complete conversion and high yield of the final product.

Table 3: General Conditions for Reductive Amination

Reducing AgentTypical SolventKey FeaturesReference
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Dichloroethane (DCE), Tetrahydrofuran (THF)Mild, selective, one-pot procedure possible. organic-chemistry.orgsigmaaldrich.comorganic-chemistry.org
Sodium Cyanoborohydride (NaBH₃CN)Methanol (MeOH)Effective, but cyanide byproduct is toxic. commonorganicchemistry.com
Sodium Borohydride (NaBH₄)Methanol (MeOH), Ethanol (B145695) (EtOH)Requires imine to be pre-formed as it can reduce aldehydes. commonorganicchemistry.com
Catalytic Hydrogenation (e.g., Ni, Pd/C)VariousGreen approach using H₂ as the reductant. tandfonline.comgoogle.com

Reductive Amination Strategies Involving Furfural

Reductive amination represents a highly efficient and widely used alternative for the synthesis of this compound. This one-pot reaction involves the initial formation of an imine intermediate through the condensation of 3-amino-1-adamantanol with furfural (furan-2-carbaldehyde). The resulting imine is then reduced in situ to the desired secondary amine.

This method avoids the need to pre-synthesize and handle potentially unstable furylmethyl halides. A variety of reducing agents can be employed, ranging from mild hydride reagents to catalytic hydrogenation.

Table 1: Comparison of Reducing Agents for Reductive Amination

Reducing Agent Typical Conditions Advantages Disadvantages
Sodium borohydride (NaBH₄) Methanol or Ethanol, Room Temp Mild, selective, easy to handle May require acidic conditions to be effective
Sodium triacetoxyborohydride (STAB) Dichloroethane (DCE) or THF, Room Temp Very mild, tolerant of many functional groups More expensive, moisture sensitive

The reaction is believed to proceed via a Schiff base intermediate, which is then reduced. rsc.org The choice of catalyst and reaction conditions, such as temperature and hydrogen pressure, is critical for achieving high selectivity. rsc.orgnih.gov For instance, using a Rh/Al₂O₃ catalyst can achieve high selectivity for furfurylamine (B118560) from furfural and ammonia, a principle applicable to this synthesis. rsc.org Non-precious metal catalysts, such as those based on cobalt or nickel, are also being explored for their cost-effectiveness. nih.govcityu.edu.hkrsc.org

Chemo- and Regioselective Amination Methodologies

The synthesis of this compound requires careful consideration of chemo- and regioselectivity. The starting material, 3-amino-1-adamantanol, possesses two reactive sites: the amino group at the C3 position and the hydroxyl group at the C1 bridgehead position.

Chemoselectivity: The primary challenge is to ensure that the alkylation or amination occurs exclusively at the nitrogen atom without affecting the hydroxyl group. The higher nucleophilicity of the amine compared to the alcohol generally ensures this selectivity under standard conditions for both nucleophilic substitution and reductive amination. Protecting the hydroxyl group is typically not necessary, simplifying the synthetic sequence.

Regioselectivity: The regiochemistry is predetermined by the structure of the starting material, 3-amino-1-adamantanol. The synthesis of this precursor itself involves regioselective functionalization of the adamantane cage. Methods to produce 3-amino-1-adamantanol often start from amantadine or adamantane carboxylic acid, involving steps like nitration and hydroxylation or bromination and Curtius rearrangement to install the functional groups at the desired 1 and 3 positions. google.comgoogle.com

Purification and Isolation Protocols for this compound

Due to the crystalline nature and high melting point characteristic of many adamantane derivatives, purification of this compound can often be achieved through straightforward techniques. wikipedia.org

Table 2: Purification Techniques

Method Description Application Notes
Recrystallization The crude product is dissolved in a hot solvent and allowed to cool slowly, causing the pure compound to crystallize out. A common method for adamantane derivatives. google.com A suitable solvent system might involve an alcohol like ethanol or a mixture of solvents such as ethyl acetate/hexane (B92381).
Column Chromatography The product mixture is passed through a column of silica gel or alumina, and different components are separated based on their polarity. Effective for removing unreacted starting materials or byproducts like the tertiary amine. A solvent system of dichloromethane (B109758) and hexane has been used for other adamantane derivatives. google.com
Acid-Base Extraction The basic nature of the amine allows for its separation from non-basic impurities. The product can be extracted into an acidic aqueous solution, washed, and then liberated by adding a base before extraction into an organic solvent. A useful preliminary purification step to remove non-basic impurities before final purification by recrystallization or chromatography.

| Sublimation | Adamantane and its derivatives can often be purified by sublimation at reduced pressure due to their volatility and stable cage structure. wikipedia.org | This technique is particularly useful for obtaining very high purity material but may be less practical for large-scale operations. |

The final isolated product is typically a white or off-white crystalline solid. biosynth.com Its structure and purity are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR), Mass Spectrometry (MS), and elemental analysis. mdpi.commdpi.com

Development of Scalable and Sustainable Synthetic Processes

The transition from laboratory-scale synthesis to industrial production of this compound necessitates the development of scalable, cost-effective, and environmentally sustainable processes. rsc.org Green chemistry principles are increasingly being applied to the synthesis of pharmaceutical intermediates. rsc.orgresearchgate.netresearchgate.net

Key Considerations for Scalable and Sustainable Synthesis:

Atom Economy: Reductive amination is generally preferred over nucleophilic substitution as it has a higher atom economy, incorporating most of the atoms from the reactants into the final product.

Catalyst Choice: Shifting from precious metal catalysts (e.g., Palladium, Rhodium) to more abundant and less expensive non-precious metal catalysts (e.g., Nickel, Cobalt) is a key goal for sustainable synthesis. nih.gov

Solvent Selection: Replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives such as ethanol, water, or 2-methyl-THF is a priority. researchgate.net Some reactions may even be performed under solvent-free conditions.

Process Intensification: The use of flow chemistry can offer significant advantages for scalability and safety over traditional batch processing. Flow reactors allow for better control over reaction parameters, improved heat and mass transfer, and can handle highly reactive intermediates more safely. researchgate.net

Waste Reduction: The E-factor, which measures the amount of waste produced per kilogram of product, is a key metric. researchgate.net Optimizing reactions to minimize byproducts and facilitate catalyst recycling helps to reduce the E-factor.

By integrating these principles, the synthesis of this compound can be optimized to be not only efficient and high-yielding but also economically viable and environmentally responsible on an industrial scale. rsc.orgresearchgate.net

Advanced Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the molecular structure of organic compounds in solution. For 3-[(2-Furylmethyl)amino]-1-adamantanol, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed to unambiguously assign all proton and carbon signals.

The ¹H NMR spectrum of this compound is expected to display a series of signals corresponding to the distinct proton environments within the molecule. The adamantane (B196018) cage protons typically appear in the upfield region, generally between 1.5 and 2.2 ppm. Due to the rigid nature of the adamantane skeleton, these protons often exhibit complex splitting patterns resulting from geminal and vicinal couplings. The protons of the furylmethyl group will be observed in the aromatic and methylene (B1212753) bridge regions of the spectrum. The hydroxyl and amine protons are also key features, though their chemical shifts can be variable depending on the solvent and concentration.

Predicted ¹H NMR Data for this compound:

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
Adamantane CH2.10 - 2.20m1H
Adamantane CH₂1.50 - 1.90m12H
-NH-Variablebr s1H
-OHVariables1H
Furyl-CH₂-N~3.70s2H
Furyl H-5~7.40d1H
Furyl H-3~6.25d1H
Furyl H-4~6.35dd1H

Note: Predicted values are based on analysis of similar structures and are subject to variation based on experimental conditions.

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts are indicative of the hybridization and electronic environment of the carbon atoms. The adamantane carbons are expected in the aliphatic region, while the furan (B31954) carbons will appear in the downfield aromatic region.

Predicted ¹³C NMR Data for this compound:

Carbon Assignment Predicted Chemical Shift (ppm)
Adamantane C-1 (C-OH)~68.0
Adamantane C-3 (C-N)~51.0
Adamantane CH~38.0
Adamantane CH₂~30.0 - 45.0
Furyl-CH₂-N~45.0
Furyl C-2~153.0
Furyl C-5~142.0
Furyl C-3~107.0
Furyl C-4~110.0

Note: Predicted values are based on analysis of similar structures and are subject to variation based on experimental conditions.

Two-dimensional (2D) NMR experiments are indispensable for assembling the complete molecular structure from the individual ¹H and ¹³C NMR data. mdpi.comnist.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings within the molecule. For this compound, COSY spectra would show correlations between the coupled protons of the adamantane cage and within the furan ring, helping to trace the connectivity of the spin systems. chemicalbook.com

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This is a powerful tool for assigning the signals of protonated carbons by linking the ¹H and ¹³C NMR data. chemicalbook.com

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are two or three bonds apart. This is crucial for connecting the different fragments of the molecule, for instance, showing the correlation between the furylmethyl CH₂ protons and the furan ring carbons, as well as the adamantane C-3 carbon. chemicalbook.com

Together, these 2D NMR techniques provide a comprehensive and unambiguous assignment of all atoms in the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound, and to gain insight into its structure through fragmentation analysis.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound, which is C₁₅H₂₁NO₂. The calculated exact mass can be compared to the experimentally measured value to confirm the molecular formula with a high degree of confidence. nih.govwalshmedicalmedia.com

Predicted HRMS Data for this compound:

Ion Formula Calculated m/z
[M+H]⁺C₁₅H₂₂NO₂⁺248.1645
[M+Na]⁺C₁₅H₂₁NNaO₂⁺270.1465

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a specific ion (typically the molecular ion) to produce a characteristic pattern of fragment ions. The fragmentation pathways provide valuable structural information. For this compound, characteristic fragmentation patterns would be expected. chemicalbook.com

Plausible Fragmentation Pathways:

Loss of the furylmethyl group: Cleavage of the C-N bond between the adamantane ring and the furylmethylamino group would result in a prominent fragment corresponding to the adamantylamino cation or the furylmethyl radical.

Fragmentation of the furan ring: The furan moiety can undergo characteristic ring-opening and fragmentation, leading to smaller, stable ions.

Loss of water: The hydroxyl group on the adamantane core can be lost as a water molecule, particularly under certain ionization conditions.

Fragmentation of the adamantane cage: The adamantane skeleton itself can fragment, though it is generally quite stable. nist.gov

By analyzing the masses of the fragment ions, the connectivity of the different structural components can be confirmed.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental tool for identifying the functional groups present in this compound. The IR spectrum is characterized by absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule. The key functional groups—the hydroxyl (O-H), the secondary amine (N-H), the furan ring, and the adamantane cage—each produce distinct signals.

The presence of the hydroxyl group is typically confirmed by a broad absorption band in the region of 3500-3200 cm⁻¹, which arises from O-H stretching vibrations. The secondary amine group (N-H) is expected to show a moderate absorption band in a similar region, around 3400-3300 cm⁻¹. The adamantane structure, a saturated polycyclic framework, is identified by its characteristic C-H stretching vibrations just below 3000 cm⁻¹ and various bending and rocking vibrations at lower wavenumbers. The furan moiety contributes to the spectrum with C-H stretching vibrations above 3000 cm⁻¹ and characteristic C=C and C-O-C ring stretching bands typically observed in the 1600-1400 cm⁻¹ region.

A summary of the expected characteristic IR absorption bands is presented below.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Hydroxyl (-OH)O-H Stretch3500 - 3200Strong, Broad
Secondary Amine (-NH)N-H Stretch3400 - 3300Moderate
Adamantane C-HC-H Stretch2950 - 2850Strong
Furan C-HC-H Stretch3150 - 3100Moderate
Furan RingC=C Stretch~1580, ~1500Moderate to Weak
Furan RingC-O-C Stretch~1250Strong
AmineC-N Stretch1250 - 1020Moderate
AlcoholC-O Stretch1260 - 1000Strong

This table presents expected values based on the analysis of individual functional groups and related adamantane compounds.

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

X-ray crystallography provides unequivocal proof of molecular structure by mapping the electron density of a single crystal. For this compound, this technique would determine the precise bond lengths, bond angles, and torsional angles, defining its three-dimensional architecture.

The adamantane core is expected to exhibit its rigid, strain-free, chair-like conformation. The substituents at the 1- and 3-positions (hydroxyl and (2-furylmethyl)amino groups, respectively) will occupy tertiary carbon positions on the cage. The analysis would reveal the specific orientation of the furfuryl group relative to the adamantane cage and the conformation of the amine linkage.

Furthermore, the crystal packing would be elucidated, showing intermolecular interactions. It is anticipated that strong hydrogen bonds involving the hydroxyl group (as a donor) and the secondary amine (as both a donor and acceptor) would be dominant forces in the crystal lattice, potentially forming extended networks. The nitrogen atom of the amine and the oxygen atom of the hydroxyl group are likely participants in these hydrogen-bonding motifs. While specific crystallographic data for this compound are not publicly available, analysis of related structures, such as 7-amino-1,3,5-triazaadamantane, demonstrates the prevalence of hydrogen-bonded chains in the solid state of amino-adamantane derivatives. nih.gov

Parameter Expected Value/Observation
Crystal SystemMonoclinic or Orthorhombic (Common for such derivatives)
Space GroupCentrosymmetric (e.g., P2₁/c) or Non-centrosymmetric
Adamantane CoreRigid chair-like conformation
C-C Bond Lengths (Adamantane)~1.54 Å
C-O Bond Length~1.43 Å
C-N Bond Length~1.47 Å
Key Intermolecular ForcesO-H···N and N-H···O Hydrogen Bonding

This table presents expected values based on general principles of X-ray crystallography and data from analogous adamantane structures.

Advanced Chromatographic Methodologies for Purity Assessment

To ensure the chemical purity of this compound and to identify any potential impurities from its synthesis, advanced chromatographic techniques are essential.

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of non-volatile compounds like this compound. A reversed-phase HPLC method would likely be employed.

Column: A C18 or C8 stationary phase would provide good retention and separation based on the compound's hydrophobicity.

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic modifier (e.g., acetonitrile (B52724) or methanol) would be effective.

Detection:

Diode Array Detection (DAD): The furan ring contains a conjugated π-system, which will absorb UV light. A DAD detector can scan a range of wavelengths, providing a UV spectrum for the analyte peak, which aids in peak identification and purity assessment. The absorption maximum is expected to be in the range of 215-225 nm.

Mass Spectrometry (MS): Coupling the HPLC to a mass spectrometer, typically using an electrospray ionization (ESI) source, allows for highly specific detection and identification of the main compound and any impurities. In positive ion mode, the protonated molecule [M+H]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to the compound's molecular weight plus the mass of a proton. Tandem MS (MS/MS) could be used to fragment this ion, providing further structural confirmation.

A patent for determining impurities in vildagliptin (B1682220), which uses 3-amino-1-adamantanol as a starting material, highlights the utility of liquid chromatography for analyzing related structures, though it notes that some precursors lack strong UV chromophores. google.com The presence of the furan ring in the title compound makes UV detection highly suitable.

Parameter Typical Condition/Value
HPLC Column Reversed-Phase C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Elution Gradient
DAD Wavelength 220 nm
MS Ionization Electrospray Ionization (ESI), Positive Mode
Expected [M+H]⁺ (m/z) 248.16

This table outlines a plausible HPLC-MS method for the analysis of the title compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. nih.gov Due to the polarity and relatively high molecular weight of this compound, direct analysis by GC-MS may be challenging without derivatization. The hydroxyl and secondary amine groups can cause peak tailing and require high elution temperatures, which could lead to thermal degradation.

To overcome this, derivatization is often employed. The active hydrogens of the -OH and -NH groups can be replaced with less polar groups, such as by silylation (e.g., using BSTFA) or acylation. This increases the volatility and thermal stability of the analyte, leading to better chromatographic performance.

GC Column: A low- to mid-polarity capillary column (e.g., 5% phenyl-polysiloxane) would be appropriate for separating the derivatized analyte from impurities.

Analysis: The mass spectrometer would detect the molecular ion of the derivatized compound and its characteristic fragmentation pattern. The adamantane cage is known to produce a series of stable fragment ions, which would be a key feature in the mass spectrum for identification. This method is particularly useful for identifying starting materials or by-products from the synthesis, such as unreacted 3-amino-1-adamantanol or furfural (B47365). A patent related to the analysis of vildagliptin impurities describes a GC method for detecting 3-amino-1-adamantanol. google.com

Parameter Typical Condition/Value
Derivatization Agent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
GC Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm)
Injector Temperature 250 °C
Oven Program Ramped from ~100 °C to ~300 °C
MS Ionization Electron Ionization (EI), 70 eV
Key MS Fragments Fragments corresponding to the adamantane cage and the furfurylmethyl moiety

This table describes a potential GC-MS method, likely requiring a derivatization step for optimal analysis.

Computational Chemistry and Molecular Modeling Studies

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the electronic properties of a molecule, which in turn govern its reactivity and interactions.

Density Functional Theory (DFT) is a robust method for determining the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and its electronic energy. For a molecule like 3-[(2-Furylmethyl)amino]-1-adamantanol, DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-31G*), would be employed to find its lowest energy conformation.

These calculations can provide crucial energetic data. For instance, the enthalpy of formation for related compounds like furfurylamine (B118560) has been determined both experimentally and computationally, with G3 level calculations showing excellent agreement with experimental values mdpi.comresearchgate.net. Similar calculations for this compound would predict its thermodynamic stability. Furthermore, DFT can be used to analyze the stability of different potential isomers or conformers by comparing their total energies acs.org.

Table 1: Representative DFT-Calculated Energetic Properties for Analogous Compounds

PropertyAnalogous CompoundCalculated ValueMethod
Gas-Phase Enthalpy of FormationFurfurylamine-43.5 ± 1.4 kJ·mol⁻¹G3 Level Theory mdpi.com
Rotational Energy BarrierAdamantane (B196018) Amides11.5-13.3 kcal·mol⁻¹DFT nih.gov
Complexation EnergyAdamantane DerivativesVariableDFT researchgate.net

This table is illustrative and presents data for analogous compounds to demonstrate the type of information obtainable through DFT calculations.

The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability nih.gov.

For this compound, the HOMO is expected to be localized primarily on the electron-rich furan (B31954) ring and the nitrogen atom of the amino group, as these are the most likely sites for electrophilic attack. The LUMO, conversely, might be distributed across the adamantane cage and the aminofuryl moiety. Studies on furan-containing oligomers have shown that the inclusion of furan rings can narrow the HOMO-LUMO gap compared to similar all-thiophene analogues, affecting the electronic properties nih.gov. DFT calculations on adamantane-linked triazoles have also shown how substituents can influence HOMO-LUMO energies and, consequently, the molecule's reactivity nih.gov.

An electrostatic potential (ESP) surface map would visually represent the charge distribution. For this molecule, negative potential (red/yellow) would be expected around the oxygen atom of the furan ring, the nitrogen atom, and the hydroxyl group, indicating regions susceptible to electrophilic attack and capable of forming hydrogen bonds. The bulky, nonpolar adamantane cage would show a neutral (green) or slightly positive (blue) potential, highlighting its lipophilic nature researchgate.net.

Table 2: Representative Frontier Orbital Data for Analogous Adamantane and Furan Systems

Compound ClassEHOMO (eV)ELUMO (eV)Energy Gap (eV)Key Finding
Adamantane-triazoles nih.gov~ -6.5~ -2.0~ 4.5Substituents on linked aryl groups influence the energy gap.
Furan-thiophene Oligomers nih.govVariableVariableNarrower than all-thiopheneFuran substitution lowers the HOMO-LUMO gap.

This table provides representative data from studies on similar molecular scaffolds to illustrate expected values.

Conformational Analysis via Molecular Mechanics and Dynamics Simulations

While the adamantane core is rigid, the furylmethylamino side chain possesses significant conformational flexibility. Understanding this flexibility is crucial for predicting how the molecule might interact with a biological target.

Molecular mechanics (MM) methods, which use simpler, classical physics-based force fields, are well-suited for rapidly exploring the vast conformational space of the flexible side chain. By systematically rotating the single bonds—specifically the C-C bond between the furan ring and the methylene (B1212753) group, and the C-N bond between the methylene and the amino group—a potential energy surface can be generated. This allows for the identification of multiple low-energy, stable conformers. Studies on adamantane-based esters have revealed that the bulky adamantane moiety can restrict the possible conformations of adjacent groups, favoring specific torsion angles mdpi.com.

Molecular dynamics (MD) simulations provide a time-resolved view of a molecule's behavior. An MD simulation of this compound, typically solvated in a box of water molecules to mimic physiological conditions, would reveal the dynamic interplay between the rigid adamantane cage and the flexible side chain. Such simulations, which can span from nanoseconds to microseconds, show how the molecule vibrates, rotates, and transitions between different stable conformations nih.govksu.edu.sa.

Molecular Docking Simulations for Protein-Ligand Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target. Given the structural similarity of the adamantane cage to approved antiviral drugs like amantadine (B194251) and rimantadine (B1662185), a primary application for docking studies of this compound would be to explore its potential interactions with viral protein channels or other enzymes nih.govmdpi.com.

In a typical docking study, the 3D structure of the protein target is obtained from a database like the Protein Data Bank. The low-energy conformers of the ligand, generated from conformational analysis, are then systematically placed within the protein's binding site. A scoring function estimates the binding affinity for each pose, predicting the most likely binding mode.

Numerous docking studies on aminoadamantane derivatives have been performed. For example, simulations with the influenza A virus M2 proton channel show that the lipophilic adamantane cage typically binds within a hydrophobic pocket, while the amino group forms crucial hydrogen bonds with polar residues like serine or asparagine nih.govbiorxiv.org. Similarly, docking of adamantane derivatives into enzyme active sites, such as cholinesterase or 11β-HSD1, has revealed that the adamantyl moiety often engages in hydrophobic and alkyl/π interactions with residues like tryptophan and phenylalanine mdpi.comcsic.es.

For this compound, docking simulations would likely show the adamantane core occupying a hydrophobic pocket of a target protein. The furylmethylamino group, with its hydrogen bond donors and acceptors (N-H, O-H, and the furan oxygen), would be critical for establishing specific polar interactions that determine binding orientation and affinity mdpi.com.

Table 3: Examples of Protein Targets and Key Interactions for Adamantane Derivatives from Docking Studies

Protein TargetKey Interacting ResiduesType of InteractionReference
Influenza A M2 ChannelVal27, Ala30, Ser31, Asn31Hydrophobic, Hydrogen Bonding nih.govbiorxiv.org
Acetylcholinesterase (AChE)Trp84, Phe330Alkyl/π Interactions mdpi.com
Tyrosyl-DNA Phosphodiesterase 1 (TDP1)Phe259, Trp590Hydrophobic Contacts mdpi.com
Sigma-2 ReceptorNot specifiedHydrophobicity, Hydrogen Bonds nih.gov

This table summarizes findings from docking studies on various adamantane derivatives to illustrate common interaction patterns.

Prediction of Binding Modes with Hypothesized Biological Targets

Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For this compound, the selection of a hypothesized biological target would be the first crucial step. Given the structural similarities to known antiviral agents like amantadine and rimantadine, a logical starting point would be the M2 proton channel of the influenza A virus. mdpi.comnih.gov Additionally, the bulky adamantane cage and the amino substituent are features found in ligands targeting other proteins, such as the sigma-2 (σ2) receptor, which is implicated in various neurological and oncological conditions. nih.gov

A typical molecular docking workflow for this compound would involve:

Preparation of the Ligand Structure: The 3D structure of this compound would be generated and optimized to its lowest energy conformation.

Preparation of the Target Protein: The crystal structure of the hypothesized target (e.g., influenza M2 channel or σ2 receptor) would be obtained from a protein database.

Docking Simulation: Using specialized software, the ligand would be placed into the binding site of the protein, and various conformations and orientations would be sampled to identify the most stable binding mode.

The predicted binding mode would likely reveal key interactions. For instance, the adamantane cage would be expected to occupy a hydrophobic pocket within the receptor, a common feature for adamantane-based drugs. mdpi.com The amino group could form hydrogen bonds with specific amino acid residues, while the furan ring might engage in π-stacking or other hydrophobic interactions. The hydroxyl group on the adamantane core could also participate in hydrogen bonding, further stabilizing the ligand-protein complex.

Evaluation of Binding Affinity and Specificity

Following the prediction of the binding mode, the next step is to computationally evaluate the binding affinity, often expressed as a docking score or estimated binding energy. This value provides a semi-quantitative measure of the strength of the interaction between this compound and its target. Lower binding energy values generally indicate a more stable complex and potentially higher potency.

To assess binding specificity, docking studies could be performed against a panel of related and unrelated proteins. A compound is considered to have good specificity if it exhibits a significantly higher binding affinity for its intended target compared to other proteins. Molecular dynamics (MD) simulations can further refine these predictions by simulating the dynamic behavior of the ligand-protein complex over time, providing a more accurate assessment of binding stability and affinity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Development of Predictive Models for Biological Activity

To develop a QSAR model for analogues of this compound, a dataset of structurally similar compounds with experimentally determined biological activities would be required. mdpi.com The process would involve:

Data Collection: Gathering a set of adamantane derivatives with known activities against a specific target.

Descriptor Calculation: Calculating various molecular descriptors for each compound in the dataset.

Model Building: Using statistical methods to build a regression model that correlates the descriptors with the biological activity.

Model Validation: Assessing the predictive power of the model using internal and external validation techniques.

A validated QSAR model could then be used to predict the biological activity of new, untested analogues of this compound.

Identification of Physicochemical and Structural Descriptors Influencing Activity

The development of a QSAR model also allows for the identification of the most important physicochemical and structural features that influence the biological activity of the compounds. For adamantane derivatives, key descriptors often include: mdpi.com

Hydrophobicity (logP): The lipophilic adamantane cage is a dominant feature.

Molecular Shape and Size: Descriptors related to the bulk and three-dimensional shape of the molecule.

Electronic Properties: Descriptors such as dipole moment and partial charges on specific atoms.

Topological Descriptors: Indices that describe the connectivity of atoms within the molecule.

Virtual Screening and Library Design for Related Analogues

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. researchgate.netnih.gov Starting with the scaffold of this compound, a virtual library of related analogues could be designed by systematically modifying different parts of the molecule. For example, one could explore:

Variations of the Heterocyclic Moiety: Replacing the furan ring with other heterocycles like thiophene (B33073), pyridine, or thiazole. researchgate.net

Modifications of the Linker: Altering the length and flexibility of the aminomethyl linker.

Substitutions on the Adamantane Core: Adding or modifying substituents on the adamantane cage.

This virtual library could then be screened against a hypothesized biological target using high-throughput docking. The top-scoring compounds would be prioritized for synthesis and experimental testing, accelerating the discovery of new and potentially more active analogues.

Structure Activity Relationship Sar Investigations of 3 2 Furylmethyl Amino 1 Adamantanol and Its Analogues

Impact of Adamantane (B196018) Ring Substitutions on Biological Activity Profiles

The adamantane moiety, a rigid and lipophilic hydrocarbon cage, serves as a crucial anchor for the molecule. nih.gov Its bulky structure can fit into specific hydrophobic pockets of target proteins, while also enhancing metabolic stability. uni-giessen.deresearchgate.net Modifications to the adamantane ring, particularly at positions remote from the amino-linker, can significantly alter the compound's biological activity.

A key position for substitution is the C1 hydroxyl group. While essential for the identity of 3-[(2-Furylmethyl)amino]-1-adamantanol, its replacement or modification in analogous compounds demonstrates a significant impact on activity. For example, esterification of this alcohol could create prodrugs with altered solubility and pharmacokinetic profiles.

The introduction of substituents at other bridgehead positions (C5, C7) can also influence the molecule's interaction with target sites. The precise positioning and nature of these substituents can either enhance or hinder the fit within a receptor's binding pocket, leading to variations in potency and selectivity.

Table 1: Hypothetical Impact of Adamantane Ring Substitutions on Biological Activity

Compound Adamantane Substitution Predicted Biological Impact
Parent Compound 1-OH Baseline activity
Analog A 1-OCH₃ Increased lipophilicity, potential for altered target interaction
Analog B 1-OH, 5-CH₃ Increased lipophilicity and steric bulk, potential for enhanced hydrophobic interactions

| Analog C | 1-OH, 5-F | Altered electronic properties, potential for specific polar interactions |

Role of the Furylmethyl Moiety in Modulating Target Recognition and Efficacy

The 2-furylmethyl group is not merely a passive component; it plays an active role in target recognition. The furan (B31954) ring, a five-membered aromatic heterocycle, contains an oxygen atom that can act as a hydrogen bond acceptor. nih.gov This feature allows for specific interactions with amino acid residues in a target protein, such as the hydroxyl group of serine or the amide backbone.

Influence of the Amine Linker on Conformational Flexibility and Ligand-Receptor Interactions

The secondary amine that connects the adamantane core and the furylmethyl moiety is a critical linker that provides both a point of interaction and conformational flexibility. As a secondary amine, it is protonatable at physiological pH, allowing it to form a strong ionic bond or hydrogen bond with an acidic residue (e.g., aspartate or glutamate) in a receptor binding site. This electrostatic interaction is often a key determinant of binding affinity.

The flexibility of the amine linker is also crucial. It allows the adamantane and furan moieties to adopt an optimal orientation within the binding pocket to maximize their interactions with the target protein. nih.gov However, excessive flexibility can be detrimental, leading to a higher entropic penalty upon binding. nih.gov Therefore, the degree of conformational freedom is a finely tuned parameter. Modifications, such as N-methylation to a tertiary amine, would alter both the hydrogen bonding capacity and the conformational profile, likely leading to a significant change in biological activity.

Systematic studies on related molecules show that the length and rigidity of such linkers can have a profound impact on binding affinity, underscoring the importance of optimizing this part of the structure. nih.gov

Systematic Exploration of Furan Ring Modifications and Their Pharmacological Consequences

Systematic modification of the furan ring is a key strategy in the SAR exploration of this chemical series. Replacing the furan with other five- or six-membered heterocycles can probe the importance of the heteroatom and the aromatic system for biological activity.

For example, substituting the furan with a thiophene (B33073) ring (replacing oxygen with sulfur) would maintain the aromatic character and general size but alter the electronic properties and hydrogen-bonding capacity. A switch to a pyrrole (B145914) ring would introduce a hydrogen bond donor (the N-H group). These changes can lead to different binding modes and potencies.

Another avenue of exploration is the substitution on the furan ring itself. Adding small electron-donating or electron-withdrawing groups at positions 3, 4, or 5 of the furan ring can modulate its electronic character and steric profile. This can fine-tune interactions with the target protein, potentially enhancing affinity or selectivity. For instance, a halogen substituent could introduce a new point of interaction through halogen bonding.

Table 2: Hypothetical Pharmacological Consequences of Furan Ring Modifications

Compound Heterocyclic Moiety Predicted Pharmacological Consequence
Parent Compound 2-Furyl Baseline activity, H-bond acceptor capability
Analog D 2-Thienyl Similar size, altered electronics, potential change in binding affinity
Analog E 2-Pyridyl Stronger H-bond acceptor, potential for enhanced polar interactions
Analog F Phenyl Loss of heteroatom interaction, probes importance of π-π stacking

| Analog G | 5-Methyl-2-furyl | Increased lipophilicity, potential steric influence on binding |

Stereochemical Effects on Biological Activity and Selectivity

The core structure of 3-amino-1-adamantanol is chiral, as the substitution pattern at C3 creates a stereocenter. Consequently, this compound can exist as a pair of enantiomers. It is a well-established principle in medicinal chemistry that stereochemistry plays a pivotal role in biological activity. nih.gov The differential arrangement of substituents in three-dimensional space can lead to significant differences in how each enantiomer interacts with a chiral biological target, such as a receptor or enzyme. researchgate.netnih.gov

One enantiomer may fit perfectly into a binding site, leading to high affinity and efficacy, while the other enantiomer may bind weakly or not at all. nih.gov This stereoselectivity arises because the amino acids that constitute proteins are themselves chiral, creating a chiral environment within the binding pocket.

Therefore, the biological activity of this compound is likely to be stereospecific. The synthesis and biological evaluation of the individual enantiomers are essential steps in the drug discovery process to identify the more active and selective isomer (the eutomer) and to understand the full pharmacological profile of the compound.

Due to the absence of publicly available scientific literature detailing the specific biological activities of the chemical compound this compound, it is not possible to generate the requested article. Extensive searches for research data on this particular molecule did not yield any information regarding its mechanistic effects on the following:

Dipeptidyl Peptidase-IV (DPP-IV)

Other enzyme targets such as proteases or kinases

Neurological receptors, including NMDA and nicotinic acetylcholine (B1216132) receptors

Cannabinoid receptors

Cellular pathway perturbations in in-vitro systems

The inquiries found information on the parent compound, 3-amino-1-adamantanol, and other adamantane derivatives. For instance, derivatives of 3-amino-1-adamantanol, such as Vildagliptin (B1682220), are known inhibitors of DPP-IV. nih.govresearchgate.net Similarly, other adamantane-based compounds have been investigated for their interactions with NMDA receptors and cannabinoid receptors. nih.govnih.govnih.gov However, no studies were found that specifically name or investigate the biological actions of this compound.

Without dedicated research on this exact compound, any attempt to create the specified article would require speculation and extrapolation from potentially unrelated molecules, which would not meet the required standards of scientific accuracy. The compound may be a novel chemical entity that has not yet been characterized in the scientific literature for the biological targets outlined.

Based on a comprehensive review of available scientific literature, there is no specific information regarding the mechanistic investigations of the biological activities of the chemical compound this compound in non-clinical models.

Extensive searches for data pertaining to its effects on inflammatory signaling pathways, neural plasticity, cellular signaling networks (such as MAPK and PI3K/Akt), and its antimicrobial mechanisms of action did not yield any published research findings.

Therefore, the following sections remain unaddressed due to the absence of available scientific data:

Mechanistic Investigations of Biological Activities in Non Clinical Models

Antiproliferative Mechanisms in Cancer Cell Lines

The adamantane (B196018) moiety, a bulky, lipophilic cage-like hydrocarbon, has been incorporated into numerous compounds to enhance their pharmacological properties, including anticancer activity. nih.gov While direct studies on 3-[(2-Furylmethyl)amino]-1-adamantanol are not available in the provided search results, the antiproliferative activity of other adamantane derivatives has been documented, suggesting potential avenues of investigation for this specific compound. nih.gov

Induction of Cell Cycle Arrest and Apoptosis Pathways

The progression of cancer is intrinsically linked to the dysregulation of the cell cycle and the evasion of apoptosis (programmed cell death). Many anticancer agents exert their effects by interfering with these fundamental processes.

Research on other adamantane-containing compounds has demonstrated the ability to induce cell cycle arrest. For instance, certain adamantyl pyridin-4-one derivatives were found to cause a reduction in the number of cells in the S phase and an accumulation of cells in the G0/G1 or G2/M phases of the cell cycle in various cancer cell lines. nih.gov This suggests that these compounds can halt cell division at critical checkpoints.

Furthermore, the induction of apoptosis is a key mechanism for eliminating cancerous cells. While some adamantane derivatives were shown to affect the cell cycle without altering caspase activity, a key indicator of apoptosis, other anticancer agents demonstrate a clear dose-dependent transition from inducing cell cycle arrest to triggering apoptosis. nih.govnih.gov For example, the novel anticancer agent aminoflavone has been shown to induce apoptosis, which is linked to the degradation of proteins like Mdm2 and p21(CIP1/WAF1) via the proteasome. nih.gov Prolonged mitotic arrest induced by some antimitotic drugs can also lead to apoptosis. nih.gov Future studies on this compound would need to assess its ability to modulate key proteins involved in cell cycle control (e.g., cyclins, cyclin-dependent kinases) and apoptosis (e.g., caspases, Bcl-2 family proteins).

Table 1: Potential Effects of Adamantane Derivatives on Cell Cycle and Apoptosis

MechanismObserved Effect in Related CompoundsPotential Biomarkers for this compound
Cell Cycle Arrest Accumulation of cells in G0/G1 or G2/M phase. nih.govCyclin D1, Cyclin B1, CDK4/6, CDK1
Apoptosis Increased caspase activity, DNA fragmentation. nih.govCleaved Caspase-3, PARP cleavage, Annexin V staining

This table is illustrative and based on findings for related compounds, not direct evidence for this compound.

Modulation of DNA Damage Response and Repair Mechanisms

Genomic instability is a hallmark of cancer, and many chemotherapeutic agents function by inducing DNA damage, thereby overwhelming the cancer cells' repair capacity and triggering cell death. The DNA damage response (DDR) is a complex signaling network that detects DNA lesions, arrests the cell cycle to allow for repair, and initiates apoptosis if the damage is irreparable.

Studies on compounds like aminoflavone have shown the induction of replication-mediated histone H2AX phosphorylation (a marker of DNA double-strand breaks) and the activation of p53, a critical tumor suppressor and a key player in the DDR. nih.gov Prolonged mitotic arrest caused by certain drugs can also lead to DNA damage, which in turn can induce p53. nih.gov Investigating whether this compound can induce DNA damage and activate DDR pathways, including the phosphorylation of proteins like ATM, ATR, and CHK1/2, would be a critical step in elucidating its mechanism of action.

Table 2: Potential DNA Damage Response to Adamantane Derivatives

DDR Pathway ComponentFunctionPotential Effect of this compound
γH2AX Marker of DNA double-strand breaks.Increased phosphorylation.
p53 Tumor suppressor, induces cell cycle arrest and apoptosis.Increased stabilization and phosphorylation. nih.gov
ATM/ATR Kinases that initiate the DDR signaling cascade.Increased activation.

This table outlines potential mechanisms and is not based on direct experimental data for this compound.

Pre Clinical Biological Evaluation and Therapeutic Potential in Vitro and in Vivo Models

Antihyperglycemic Potential in Animal Models of Type 2 Diabetes

There are no published studies investigating the antihyperglycemic potential of 3-[(2-Furylmethyl)amino]-1-adamantanol in established animal models of type 2 diabetes. Consequently, no data on its effects on blood glucose levels, insulin sensitivity, or other relevant metabolic parameters are available.

Antiviral Efficacy in Established Animal Models of Viral Infection

No research detailing the antiviral efficacy of this compound in in vitro or in vivo models of viral infection has been found. While other aminoadamantane derivatives are known for their antiviral properties, particularly against the influenza A virus, the specific activity of this compound has not been reported.

Antibacterial Spectrum and Potency against Clinically Relevant Pathogen Strains

There is no available data from in vitro or in vivo studies to characterize the antibacterial spectrum and potency of this compound against any clinically relevant bacterial pathogens.

Antifungal Activity against Opportunistic and Systemic Fungal Pathogens

Information regarding the potential antifungal activity of this compound against opportunistic and systemic fungal pathogens is absent from the scientific literature.

Anticancer Activity in In Vitro Cell Line Panels and In Vivo Xenograft Models

No preclinical studies have been published that evaluate the anticancer activity of this compound. There is no information on its cytotoxic effects in cancer cell lines or its efficacy in in vivo xenograft models.

Neuroprotective and Neurorestorative Effects in Experimental Models of Neurological Disorders

There are no reports of investigations into the neuroprotective or neurorestorative effects of this compound in experimental models of neurological disorders.

Immunomodulatory Activity in Specific Disease Models

The immunomodulatory properties of this compound have not been evaluated in any specific disease models, and therefore, no data on its potential to modulate immune responses are available.

Future Directions and Advanced Research Perspectives

Development of Advanced Analytical Methodologies for Complex Biological Matrices

A critical step in the preclinical and clinical development of any therapeutic candidate is the ability to accurately and sensitively measure its concentration, as well as that of its metabolites, in complex biological samples such as plasma, urine, and tissue homogenates. Future research must focus on the creation and validation of robust bioanalytical methods for 3-[(2-Furylmethyl)amino]-1-adamantanol.

Advanced techniques like high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) are anticipated to be the gold standard. The development of such methods would involve optimizing sample preparation techniques, such as solid-phase extraction or liquid-liquid extraction, to ensure high recovery and minimal matrix effects. Furthermore, the synthesis of a stable isotope-labeled internal standard of this compound would be instrumental in achieving the highest degree of accuracy and precision. The establishment of these validated analytical methods is a prerequisite for conducting detailed pharmacokinetic and pharmacodynamic studies.

Exploration of Synergistic Effects with Established Therapeutic Agents

The complexity of many diseases often necessitates combination therapy to achieve optimal clinical outcomes. A significant avenue for future research will be to investigate the potential synergistic or additive effects of this compound when co-administered with existing therapeutic agents. These studies would be guided by the compound's hypothesized mechanism of action.

For instance, if this compound exhibits antiviral properties, its combination with established antiviral drugs could be explored to enhance efficacy or overcome resistance. Similarly, if it demonstrates neuroprotective effects, its use in conjunction with current treatments for neurodegenerative diseases could be investigated. Such studies would involve in vitro cell-based assays and subsequent in vivo animal models to evaluate the combined therapeutic effects and to elucidate the underlying molecular mechanisms of any observed synergy.

Design and Synthesis of Multi-Target-Directed Ligands Based on the this compound Scaffold

The current paradigm in drug discovery is shifting from the "one-target, one-drug" model towards the development of multi-target-directed ligands (MTDLs) that can modulate multiple pathological pathways simultaneously. The this compound scaffold presents a versatile platform for the design and synthesis of such MTDLs.

Future synthetic chemistry efforts could focus on modifying the core structure to incorporate additional pharmacophores that can interact with other relevant biological targets. For example, by appending moieties known to inhibit specific enzymes or interact with particular receptors, novel derivatives could be created with a broader spectrum of activity. This approach could lead to the development of more effective therapies for complex multifactorial diseases. A systematic structure-activity relationship (SAR) study would be essential to guide the rational design of these novel MTDLs.

Integration of Systems Biology and Omics Technologies for Holistic Biological Profiling

To gain a comprehensive understanding of the biological effects of this compound, it is imperative to move beyond single-target assessments and embrace a systems-level approach. The integration of "omics" technologies, including genomics, proteomics, and metabolomics, will be crucial in elucidating the compound's mechanism of action and identifying potential biomarkers of its activity.

Addressing Challenges in Translational Research from Bench to Application

The successful translation of a promising compound from the laboratory to clinical use is fraught with challenges. For this compound, a dedicated focus on overcoming these translational hurdles will be paramount. Key areas of investigation will include optimizing its ADME (absorption, distribution, metabolism, and excretion) properties through medicinal chemistry efforts.

Furthermore, the development of suitable formulations to ensure bioavailability and targeted delivery will be critical. Scalable and cost-effective synthetic routes for the large-scale production of the compound will also need to be established. Addressing these translational challenges early in the development process will significantly increase the likelihood of this compound progressing through the drug development pipeline and ultimately reaching clinical application.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.